Antimony chloride oxide (Sb4Cl2O5)

Description

Contextualization within Inorganic Antimony Compounds

The family of antimony oxyhalides, to which Sb4Cl2O5 belongs, are typically synthesized through the controlled hydrolysis of antimony trichloride (B1173362) (SbCl3) or through reactions involving antimony oxides and hydrochloric acid. The hydrolysis of antimony trichloride is a stepwise process; initially, antimony oxychloride (SbOCl) is formed, which then can lead to the formation of Sb4Cl2O5. wikipedia.org

Historical Perspectives on Antimony Oxyhalide Discoveries

Antimony and its compounds have been known since antiquity, used for various purposes including cosmetics and medicine. webelements.comnih.govperiodic-table.comwikipedia.org The name "antimony" itself is thought to derive from the Greek words "anti" and "monos," meaning "not alone," alluding to its common occurrence in compounds. webelements.comnih.govpilgaardelements.com The symbol Sb is derived from the Latin "stibium." webelements.comwikipedia.org

The synthesis of antimony oxychloride was first described in the 15th century by Basil Valentine. wikipedia.org However, its exact composition remained a subject of debate for a considerable time. wikipedia.org In 1659, Johann Rudolf Glauber provided a more precise chemical interpretation of the reaction. wikipedia.org It was Vittorio Algarotti who introduced the substance to medicine, and for a long time, derivatives of his name were associated with this compound. wikipedia.org The understanding of the hydrolysis of antimony trichloride eventually clarified that SbOCl forms first, which can then be converted to Sb4Cl2O5. wikipedia.org

Fundamental Research Questions Pertaining to Complex Antimony Oxyhalides

The study of complex antimony oxyhalides like Sb4Cl2O5 is driven by several fundamental research questions. A key area of investigation is the precise nature of their crystal and electronic structures. The layered structure of Sb4Cl2O5 and the hybridization of its electronic orbitals with oxygen are believed to influence its conductivity and optical properties.

Modern research employs a variety of analytical techniques to probe these questions. Powder X-ray diffraction (PXRD) has been used to confirm the monoclinic crystal structure of Sb4Cl2O5 with the space group P21/a. Fourier-transform infrared spectroscopy (FTIR) helps in identifying the characteristic vibrational modes of the Sb-O and Sb-O-Sb bonds, confirming the oxychloride structure. Scanning electron microscopy (SEM) reveals the morphology of the synthesized particles, which can vary from sand rose-like to cotton-like 3D structures depending on the synthesis method.

A significant research question revolves around the potential of these materials as transparent conducting oxides (TCOs). Defect computations have indicated that Sb4Cl2O5 is unlikely to be p-type doped due to strong hole compensation from oxygen and chlorine vacancies, a crucial factor in optimizing TCO performance.

Research Gaps and Future Directions in Sb4Cl2O5 Studies

Despite the knowledge gained, significant research gaps remain in the understanding and application of Sb4Cl2O5. Further exploration of synthetic methodologies to control the particle size, morphology, and purity of Sb4Cl2O5 is crucial for tailoring its properties for specific applications. While wet chemical synthesis via hydrolysis is a common method, investigating other synthetic routes could unlock new properties and applications.

The full potential of Sb4Cl2O5 in catalysis and flame retardancy needs to be systematically investigated. This includes detailed studies of its catalytic activity in various organic reactions and a deeper understanding of the mechanisms by which it imparts flame retardancy to materials.

Furthermore, a comprehensive investigation into the electronic and optical properties of Sb4Cl2O5 is warranted. This includes more detailed experimental and theoretical studies to fully elucidate its band structure, conductivity, and potential for optoelectronic applications. While some studies have touched upon its electronic properties, a more in-depth analysis is required to guide its development for technological uses. researchgate.net

Compound Information

| Compound Name | Chemical Formula |

| Antimony chloride oxide | Sb4Cl2O5 |

| Antimony trichloride | SbCl3 |

| Antimony trioxide | Sb2O3 |

| Antimony oxychloride | SbOCl |

| Hydrochloric acid | HCl |

Synthesis Methods for Sb4Cl2O5

| Method | Starting Materials | Process |

| Wet Chemical Synthesis | Antimony trichloride or antimony oxide dissolved in concentrated hydrochloric acid. | Controlled hydrolysis of antimony chlorides in an aqueous acidic medium, leading to precipitation. |

Properties

CAS No. |

12182-69-3 |

|---|---|

Molecular Formula |

Cl2O5Sb4 |

Molecular Weight |

637.94 g/mol |

IUPAC Name |

antimony(3+);oxygen(2-);dichloride |

InChI |

InChI=1S/2ClH.5O.4Sb/h2*1H;;;;;;;;;/q;;5*-2;4*+3/p-2 |

InChI Key |

QXGIXMVRTVXTKM-UHFFFAOYSA-L |

Canonical SMILES |

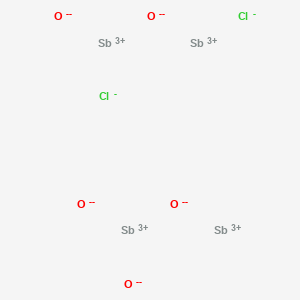

[O-2].[O-2].[O-2].[O-2].[O-2].[Cl-].[Cl-].[Sb+3].[Sb+3].[Sb+3].[Sb+3] |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Preparation of Sb4cl2o5

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal syntheses are widely employed for the preparation of Sb₄Cl₂O₅ due to the ability to control crystal growth and morphology at relatively low temperatures. These methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, within a sealed vessel under controlled temperature and pressure.

Precursor Selection and Stoichiometric Control

The selection of appropriate precursors and the precise control of their stoichiometry are critical for the successful synthesis of phase-pure Sb₄Cl₂O₅. Commonly used precursors include antimony trichloride (B1173362) (SbCl₃) and antimony trioxide (Sb₂O₃). nih.govelectronicsandbooks.com The hydrolysis of SbCl₃ in an aqueous medium is a key reaction, which can be modulated to yield different antimony oxychlorides. chalmers.se

4SbCl₃ + 6H₂O → Sb₄O₅Cl₂ + 10HCl

Controlling the stoichiometry is crucial, as deviations can lead to the formation of other antimony oxychloride phases, such as Sb₈O₁₁Cl₂, or antimony oxides like Sb₂O₃. electronicsandbooks.comresearchgate.net For instance, the simple hydrolysis of SbCl₃ in water initially forms SbOCl, which can subsequently transform into Sb₄Cl₂O₅. chalmers.se

A patented process highlights the reaction of antimony trioxide and antimony trichloride in an aqueous medium containing 30-40% by weight of hydrogen chloride. google.com Maintaining substantially equimolar amounts of the reactants is emphasized for producing crystalline antimony oxychloride. google.com

Optimization of Reaction Parameters (Temperature, Pressure, Solvent Systems, pH)

The optimization of reaction parameters is essential for controlling the phase, crystallinity, and morphology of the synthesized Sb₄Cl₂O₅.

Temperature and Pressure: Hydrothermal reactions for Sb₄Cl₂O₅ are typically carried out in Teflon-lined stainless steel autoclaves at temperatures ranging from 120 °C to 230 °C. nih.goviaea.orgresearchgate.net The pressure within the autoclave is determined by the autogenous pressure of the solvent at the reaction temperature. For example, heating to 230 °C and maintaining this temperature for several days has been shown to produce well-defined single crystals. nih.gov Another study reported the formation of Sb₄Cl₂O₅ at a constant temperature of 120 °C for 20 hours. iaea.org

Solvent Systems: While water is the most common solvent in hydrothermal synthesis, mixed solvent systems are utilized in solvothermal approaches to influence the reaction pathway and product morphology. electronicsandbooks.comresearchgate.net Solvent systems such as ethylene (B1197577) glycol-water (EG-H₂O) and ethanol-water (EtOH-H₂O) have been explored. electronicsandbooks.comresearchgate.net The use of a more strongly coordinating solvent like ethylene glycol can slow down the growth of colloids, resulting in nanoparticles, whereas a weakly coordinating solvent like ethanol (B145695) may lead to the formation of larger, micrometer-sized crystals. electronicsandbooks.com

pH: The pH of the reaction mixture is a critical factor that dictates the final product phase. Sb₄Cl₂O₅ is typically formed in highly acidic conditions, with a pH range of 1-2. electronicsandbooks.comresearchgate.net This acidic environment is often intrinsically generated by the hydrolysis of the SbCl₃ precursor. researchgate.net Increasing the pH of the reaction mixture by adding a base like NaOH leads to the formation of other antimony species. For instance, at a pH of 4-5, Sb₈O₁₁Cl₂ is formed, and at a pH of 8-9, Sb₂O₃ is the predominant product. electronicsandbooks.comresearchgate.net This demonstrates the crucial role of pH in selectively synthesizing different antimony oxychlorides.

The following table summarizes the influence of various reaction parameters on the synthesis of Sb₄Cl₂O₅:

| Parameter | Condition | Effect on Product | Reference |

|---|---|---|---|

| Precursors | SbCl₃ and Sb₂O₃ | Provides the necessary antimony, chlorine, and oxygen for the formation of Sb₄Cl₂O₅. | nih.govelectronicsandbooks.com |

| Stoichiometry (SbCl₃:Sb₂O₃) | 2:5 | Favors the formation of single-phase Sb₄Cl₂O₅. | nih.gov |

| Temperature | 120-230 °C | Influences crystallinity and reaction kinetics. Higher temperatures generally lead to better crystallinity. | nih.goviaea.orgresearchgate.net |

| Solvent | Water, EG-H₂O, EtOH-H₂O | Affects crystal growth rate and morphology. Coordinating solvents can lead to smaller particle sizes. | electronicsandbooks.comresearchgate.net |

| pH | 1-2 | Critical for phase selectivity. Acidic conditions are essential for the formation of Sb₄Cl₂O₅. | electronicsandbooks.comresearchgate.net |

Insights into Nucleation and Crystal Growth Mechanisms in Solution Phase

The formation of Sb₄Cl₂O₅ in solution follows the fundamental principles of nucleation and crystal growth. The process begins with the formation of a supersaturated solution of the constituent ions, which then leads to the nucleation of small crystalline entities. These nuclei subsequently grow into larger crystals.

The morphology of the final Sb₄Cl₂O₅ product is influenced by the interplay of various factors during the nucleation and growth stages. For instance, the use of different solvents can alter the growth rate of the initial colloids, thereby affecting the final particle size and shape. electronicsandbooks.com A more strongly coordinating solvent like ethylene glycol can lead to the formation of nanoparticles by slowing down the growth process, while a less coordinating solvent like ethanol can result in the formation of larger, micrometer-sized crystals. electronicsandbooks.com

The growth of Sb₄Cl₂O₅ can also be influenced by the presence of surfactants or polymers, which can selectively adsorb onto specific crystal faces, thereby inhibiting or promoting growth in certain directions and leading to specific morphologies. While not extensively detailed for Sb₄Cl₂O₅, this is a common strategy in the synthesis of other nanomaterials.

Solid-State Reaction Pathways

Solid-state reactions offer an alternative, solvent-free route to Sb₄Cl₂O₅, typically involving the high-temperature treatment of solid precursors.

High-Temperature Synthesis from Binary and Ternary Precursors

Sb₄Cl₂O₅ can be synthesized by heating a stoichiometric mixture of binary precursors, namely antimony trioxide (Sb₂O₃) and antimony trichloride (SbCl₃). rsc.org The reaction proceeds by heating the mixture in a sealed quartz tube under vacuum to prevent the sublimation of SbCl₃ and the oxidation of the reactants. rsc.org

For example, a polycrystalline sample of Sb₄Cl₂O₅ can be prepared by mixing Sb₂O₃ and SbCl₃ in the appropriate stoichiometric ratio, sealing the mixture in an evacuated quartz tube, and heating it to a specific temperature. One study reports heating the mixture to 420 °C and holding it for 72 hours with several intermittent grindings to ensure homogeneity and complete reaction. rsc.org The general reaction can be written as:

5Sb₂O₃ + 2SbCl₃ → 3Sb₄O₅Cl₂

This method is advantageous for producing large quantities of the material in a highly crystalline form. However, it requires high temperatures and careful control of the reaction atmosphere to achieve the desired product without the formation of impurities.

The following table outlines the parameters for the solid-state synthesis of Sb₄Cl₂O₅:

| Precursors | Stoichiometric Ratio (Sb₂O₃:SbCl₃) | Reaction Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| Sb₂O₃ and SbCl₃ | 5:2 (inferred from product stoichiometry) | 420 °C | 72 hours (with intermittent grinding) | rsc.org |

Mechanochemical Activation and Synthesis

Mechanochemical synthesis involves the use of mechanical energy, such as ball milling, to induce chemical reactions and structural changes in solid reactants. This method can often be performed at room temperature and without the need for solvents, making it an environmentally friendly approach.

While specific detailed studies on the direct mechanochemical synthesis of Sb₄Cl₂O₅ are not extensively reported in the reviewed literature, the principles of mechanochemistry suggest its potential applicability. Mechanochemical activation of a mixture of Sb₂O₃ and SbCl₃ could potentially lower the temperature required for the solid-state reaction or even lead to the formation of Sb₄Cl₂O₅ directly at room temperature. The high energy impacts during milling can create defects, increase the surface area of the reactants, and promote intimate mixing at the atomic level, thereby facilitating the reaction.

Further research is needed to explore the feasibility and optimize the parameters for the mechanochemical synthesis of Sb₄Cl₂O₅, which could offer a more energy-efficient and scalable production method.

Control of Phase Purity and Crystallinity in Solid-State Processes

While hydrothermal synthesis is well-documented for Sb₄Cl₂O₅, information regarding its synthesis via solid-state reactions is less specific. However, general principles of solid-state chemistry for multicomponent oxides can provide insights into potential pathways for controlling phase purity and crystallinity.

In solid-state synthesis, the intimate mixing of precursors is paramount. For Sb₄Cl₂O₅, potential precursors could include antimony(III) oxide (Sb₂O₃) and an antimony chloride source. The reaction temperature, annealing time, and the stoichiometry of the reactants are critical parameters that must be precisely controlled to favor the formation of the desired Sb₄Cl₂O₅ phase over other competing antimony oxychloride phases.

Controlling crystallinity in solid-state reactions often involves careful management of the thermal profile. A gradual increase in temperature to the reaction point, followed by a controlled cooling rate, can promote the growth of well-defined crystals and minimize defects. The use of fluxes, which are molten salts that dissolve the reactants and facilitate mass transport, can also be a valuable technique to lower the reaction temperature and enhance crystal growth, although specific flux systems for Sb₄Cl₂O₅ have not been extensively reported.

Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD) for Thin Films

The deposition of thin films of antimony oxides has been achieved through various vapor deposition techniques, although specific reports on Sb₄Cl₂O₅ are scarce. Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), a subclass of CVD, have been utilized for depositing thin films of other antimony oxides like Sb₂O₃ and Sb₂O₅.

For instance, atmospheric pressure CVD using antimony pentachloride and ethyl acetate (B1210297) has been shown to produce antimony(III) oxide thin films. daneshyari.com Metal-organic CVD (MOCVD) using various antimony precursors has also been explored, yielding films of pure senarmontite (a crystalline form of Sb₂O₃) at temperatures below 400°C. researchgate.net

Atomic Layer Deposition (ALD) offers precise, layer-by-layer growth of thin films. Antimony oxide films have been deposited via ALD using precursors such as antimony halides (e.g., SbCl₃), antimony alkylamines, and antimony alkoxides in conjunction with an oxygen source like ozone. google.comgoogle.com While these methods have not been explicitly applied to Sb₄Cl₂O₅, they represent viable pathways for the future development of Sb₄Cl₂O₅ thin films, which could be crucial for electronic and optical applications. The challenge would lie in carefully controlling the precursor chemistry and deposition parameters to achieve the specific stoichiometry of Sb₄Cl₂O₅.

Directed Synthesis of Specific Polymorphs or Nanostructures

The ability to direct the synthesis of specific polymorphs or nanostructures is a key area of materials science. For Sb₄Cl₂O₅, research has demonstrated the successful synthesis of various nanostructures through the manipulation of hydrothermal and precipitation synthesis conditions.

By controlling the pH of the precursor solution in hydrothermal synthesis, not only the phase but also the morphology of the resulting antimony oxychloride can be tailored. For example, a pH-regulated hydrothermal method has been employed to synthesize Sb₄O₅Cl₂ crystallites with varying morphologies. researchgate.netnih.govmdpi.com One study reported that while the morphology of the bromide analogue (Sb₄O₅Br₂) changed with pH, the chloride version maintained a 3D sheet-like structure across a range of pH values. nih.gov

Furthermore, a facile precipitation process has been used to create three-dimensional, cotton-like structures of Sb₄O₅Cl₂. researchgate.netgoogle.com This method involved the dropwise addition of an ethanolic solution of SbCl₃ to a cooled mixture of deionized water, ammonia, and polyethylene (B3416737) glycol (PEG-4000). researchgate.netgoogle.com The resulting nanostructures possess a high surface area, which could be advantageous in applications such as catalysis and sensing. researchgate.netgoogle.com The synthesis of hollow microspheres of Sb₄O₅Cl₂ via a hydrothermal method has also been reported, highlighting the potential for creating complex, functional architectures. google.com

Green Chemistry Principles in Sb₄Cl₂O₅ Synthesis

The application of green chemistry principles to the synthesis of inorganic materials is a growing area of importance, aiming to reduce environmental impact and improve sustainability. While specific studies focusing on a comprehensive green synthesis of Sb₄Cl₂O₅ are limited, some aspects of existing methods align with these principles, and future research can build upon them.

The hydrothermal synthesis of Sb₄Cl₂O₅ from SbCl₃ in dilute HCl presents an advantage in that the only by-product is hydrochloric acid, which can potentially be recovered and recycled. google.com This aligns with the principle of atom economy and waste prevention.

More broadly, the field of green chemistry offers several strategies that could be adapted for Sb₄Cl₂O₅ synthesis. These include the use of less hazardous solvents, development of solvent-free synthesis routes, and the use of renewable starting materials. For instance, research into the use of deep eutectic solvents (DESs) for the environmentally friendly leaching of antimony from mining residues points towards more sustainable ways of obtaining antimony precursors. mdpi.com The use of plant-based oils as capping agents in the synthesis of antimony sulfide (B99878) nanorods is another example of a bio-inspired, greener approach that could potentially be adapted for oxide-based materials. researchgate.net

Future research in the synthesis of Sb₄Cl₂O₅ should aim to incorporate more of the twelve principles of green chemistry, such as designing for energy efficiency by exploring lower temperature synthesis routes and utilizing catalysts to improve reaction efficiency. royalsocietypublishing.org

Advanced Structural Elucidation and Crystallographic Analysis of Sb4cl2o5

Single-Crystal X-ray Diffraction Studies

Theoretical studies utilizing Density Functional Theory (DFT) calculations have predicted the stable crystal structure of Sb4Cl2O5. These computational models suggest that the compound crystallizes in the monoclinic system. rsc.org The predicted space group is P2₁/c or its equivalent setting P2₁/a . rsc.org Powder X-ray diffraction (PXRD) data has been used to support the monoclinic crystal structure of Sb4Cl2O5. rsc.org

A definitive single-crystal XRD study would provide precise unit cell parameters, including the lengths of the a, b, and c axes, and the angle of the β axis, which is characteristic of the monoclinic system. At present, experimentally determined single-crystal unit cell parameters are not available in the surveyed literature.

Table 1: Predicted Crystallographic Data for Sb4Cl2O5

| Crystal System | Space Group |

|---|---|

| Monoclinic | P2₁/c |

Data based on theoretical DFT calculations. rsc.org

The asymmetric unit is the smallest part of the unit cell from which the entire crystal structure can be generated by applying the symmetry operations of the space group. A single-crystal XRD analysis would precisely define the atoms that constitute the asymmetric unit of Sb4Cl2O5. Without such data, the exact number and coordinates of the crystallographically independent antimony, chlorine, and oxygen atoms are not experimentally confirmed.

DFT calculations provide some insight into the coordination environment of the antimony (Sb³⁺) ions. rsc.org These theoretical models indicate a complex coordination for the antimony atoms. One predicted coordination environment for an Sb³⁺ ion involves bonding to four oxygen (O²⁻) atoms and one chlorine (Cl⁻) atom. rsc.org The resulting coordination polyhedra are likely to be distorted due to the presence of a stereochemically active lone pair of electrons on the Sb³⁺ cation, a common feature in antimony(III) compounds. A full single-crystal structure determination would be necessary to experimentally verify the coordination numbers and geometries of all unique antimony atoms within the structure.

A complete set of interatomic distances and bond angles can only be accurately determined through the refinement of single-crystal XRD data. While DFT calculations can estimate these values, experimental data provides the definitive measurements. Theoretical analyses suggest that the Sb-O bonds in Sb4Cl2O5 possess a significant degree of covalent character, whereas the Sb-Cl bonds are predominantly ionic in nature. rsc.org This difference in bonding character would be reflected in the experimentally determined bond lengths. A comprehensive table of bond lengths (in Ångstroms) and bond angles (in degrees) for all crystallographically independent atoms would be a key outcome of a single-crystal study. Information regarding torsion angles would further define the conformation of the structural units.

Table 2: Expected Data from Single-Crystal XRD Analysis of Sb4Cl2O5 (Currently Unavailable)

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Distance (Å) / Angle (°) |

|---|---|---|---|---|

| Bond Lengths | Sb | O | [Data Not Available] | |

| Sb | Cl | [Data Not Available] | ||

| Bond Angles | O | Sb | O | [Data Not Available] |

| O | Sb | Cl | [Data Not Available] |

Given the composition of antimony chloride oxide (Sb4Cl2O5), significant hydrogen bonding networks are not expected to be a feature of its crystal structure, as there are no hydrogen atoms present in the formula. The crystal packing would be primarily governed by van der Waals forces and ionic interactions between the antimony, chlorine, and oxygen atoms of adjacent formula units.

There is currently no information available in the reviewed literature regarding structural disorder or temperature-dependent phase transitions in Sb4Cl2O5. A single-crystal XRD study conducted at various temperatures could reveal if any atoms occupy multiple positions (disorder) or if the compound undergoes any changes in its crystal structure upon heating or cooling. Such studies are crucial for understanding the dynamic behavior and thermal stability of the crystalline material.

Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameter Refinement

Powder X-ray Diffraction (PXRD) is a primary and non-destructive technique used for the phase identification of crystalline materials like Sb4Cl2O5. americanpharmaceuticalreview.comcarleton.edu The method involves irradiating a finely ground powder sample with monochromatic X-rays and measuring the intensity of the diffracted beams at various angles. carleton.edu The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase, governed by Bragg's Law (nλ = 2d sinθ), which relates the X-ray wavelength (λ), the interplanar spacing (d), and the diffraction angle (θ). americanpharmaceuticalreview.comcarleton.edu

For Sb4Cl2O5, PXRD is essential for confirming the synthesis of the correct compound and identifying any crystalline impurities. Theoretical studies, often employing Density Functional Theory (DFT) calculations, predict that Sb4Cl2O5 crystallizes in a monoclinic system with the space group P2₁/c. An experimental PXRD pattern can be compared with a calculated pattern based on this theoretical structure or with standard reference patterns from crystallographic databases to verify the phase.

Once the phase is identified, the precise lattice parameters of the unit cell can be determined through a process called lattice parameter refinement. This involves fitting the experimental peak positions to a structural model, which allows for the accurate calculation of the unit cell dimensions.

Table 1: Theoretical Crystallographic Data for Sb4Cl2O5

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | (Data not available in search results) |

| b | (Data not available in search results) |

| c | (Data not available in search results) |

| α | 90° |

| β | (Data not available in search results) |

| γ | 90° |

| Z (Formula units/cell) | (Data not available in search results) |

Note: This data is based on theoretical DFT calculations. Experimental values from PXRD refinement would be required for confirmation.

Neutron Diffraction for Light Atom Localization and Magnetic Structure (If Applicable)

Neutron diffraction is a powerful technique that complements PXRD for structural analysis. libretexts.org Unlike X-rays, which are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. libretexts.org This fundamental difference makes neutron diffraction particularly sensitive to the positions of light atoms, such as oxygen, in the presence of heavy atoms like antimony. For a compound like Sb4Cl2O5, neutron diffraction could provide more precise coordinates for the oxygen atoms within the crystal lattice than X-ray diffraction alone.

Another key advantage of neutrons is their magnetic moment, which allows them to interact with unpaired electron spins in a material. libretexts.orgresearchgate.net This makes neutron diffraction an indispensable tool for determining the magnetic structure of materials. If Sb4Cl2O5 were to exhibit magnetic ordering at certain temperatures, polarized or unpolarized neutron diffraction experiments would be necessary to elucidate the arrangement of magnetic moments within the crystal lattice. As of now, the magnetic properties of Sb4Cl2O5 are not widely reported in the literature, so the applicability of this aspect of neutron diffraction remains a subject for future investigation.

Electron Microscopy Techniques for Microstructural and Nanoscale Characterization

Electron microscopy techniques utilize a focused beam of electrons to generate high-resolution images of a material, providing information that is not accessible through diffraction methods alone. psu.eduwikipedia.orgnanoscience.com

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of a sample. wikipedia.orgscimed.co.uk In SEM, a focused electron beam is scanned across the sample's surface in a raster pattern. wikipedia.orgscimed.co.uk The interaction of the beam with the sample generates various signals, primarily secondary electrons, which are collected to form a three-dimensional-like image. psu.eduwikipedia.org

Transmission Electron Microscopy (TEM) provides much higher resolution images than SEM by passing a beam of electrons through an ultrathin specimen (typically less than 100 nm thick). wikipedia.orgyoutube.com The transmitted and scattered electrons are focused by lenses to form an image that reveals the internal structure of the material. wikipedia.orgnih.gov

TEM analysis of Sb4Cl2O5 could be used to identify internal defects such as dislocations, stacking faults, or grain boundaries within the crystals. The contrast in a TEM image (diffraction contrast) is sensitive to the crystallographic orientation and the presence of such defects. illinois.edu This level of analysis is vital for understanding the material's crystallinity and potential impact of defects on its properties.

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM mode that allows for the direct imaging of the atomic lattice of a crystalline material. wikipedia.org By carefully controlling the phase contrast of the image, HRTEM can resolve individual columns of atoms, providing a direct view of the crystal structure. wikipedia.org

In the case of Sb4Cl2O5, HRTEM could be used to directly visualize the arrangement of antimony, chlorine, and oxygen atoms, confirming the crystal structure determined by diffraction methods. It is an invaluable tool for examining the structure of interfaces, surfaces, and the core of defects at the atomic level. wikipedia.org The lattice fringes observed in an HRTEM image correspond to the d-spacings of the crystal planes, offering a localized confirmation of the material's crystallography. researchgate.netresearchgate.net

Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information from a specific, user-selected area of the sample. wikipedia.orgatomfair.comchemeurope.com By inserting an aperture, a diffraction pattern can be generated from a region as small as a few hundred nanometers in diameter. atomfair.com

If the selected area is a single crystal, the SAED pattern will consist of a regular array of sharp spots. atomfair.com Indexing this pattern allows for the determination of the crystal's orientation (zone axis) and the lattice parameters. For Sb4Cl2O5, this would confirm the monoclinic crystal system on a nanoscale level. If the sample is polycrystalline, the SAED pattern will consist of a series of concentric rings, from which the d-spacings can be calculated and compared to PXRD data for phase identification. atomfair.com

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is a powerful analytical technique used for the elemental analysis of a sample. When a sample of Sb4Cl2O5 is bombarded with a high-energy beam of electrons, the atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the qualitative and quantitative determination of the elemental composition.

EDX mapping provides a visual representation of the spatial distribution of the constituent elements over a selected area of the sample. For a crystalline or powdered sample of Sb4Cl2O5, EDX analysis is expected to confirm the presence of Antimony (Sb), Chlorine (Cl), and Oxygen (O). The resulting spectrum would display distinct peaks corresponding to the characteristic X-ray emission energies of these elements.

Detailed Research Findings:

For illustrative purposes, a hypothetical EDX analysis of a pure Sb4Cl2O5 sample would yield data similar to that presented in the table below. This data is based on the theoretical atomic percentages calculated from the chemical formula.

Hypothetical Quantitative EDX Analysis of Sb4Cl2O5

| Element | Theoretical Atomic % | Experimental Atomic % (Illustrative) |

|---|---|---|

| Antimony (Sb) | 36.36% | ~36% |

| Chlorine (Cl) | 18.18% | ~18% |

| Oxygen (O) | 45.45% | ~46% |

The EDX spectrum would show characteristic peaks for Antimony (Lα at ~3.60 keV), Chlorine (Kα at ~2.62 keV), and Oxygen (Kα at ~0.53 keV). The relative intensities of these peaks would be proportional to the concentration of each element in the sample. Any deviation from the expected stoichiometry could indicate the presence of impurities or a non-stoichiometric phase.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a material's surface at the nanoscale. A sharp tip attached to a cantilever is scanned across the sample surface, and the deflection of the cantilever due to the forces between the tip and the sample is measured. This allows for the generation of a detailed 3D map of the surface.

Detailed Research Findings:

As with EDX, specific AFM studies detailing the surface topography and roughness of Sb4Cl2O5 are not readily found in publicly accessible literature. However, based on the analysis of similar inorganic crystalline materials, one can anticipate the type of data that would be generated.

An AFM analysis of a well-formed Sb4Cl2O5 crystal would likely reveal a relatively smooth surface with distinct crystal facets. The surface roughness parameters, such as the root mean square (RMS) roughness (Sq) and the average roughness (Sa), would be quantified. For a thin film of Sb4Cl2O5, the AFM images would provide information on the grain size, grain boundaries, and the presence of any pinholes or other defects.

Below is an illustrative data table of surface roughness parameters that could be obtained from an AFM analysis of a hypothetical Sb4Cl2O5 thin film. These values are representative of what might be expected for a relatively smooth inorganic thin film.

Illustrative AFM Surface Roughness Parameters for a Hypothetical Sb4Cl2O5 Thin Film

| Parameter | Symbol | Description | Illustrative Value (nm) |

|---|---|---|---|

| Root Mean Square Roughness | Sq | The standard deviation of the height values within the measurement area. | 2.5 |

| Average Roughness | Sa | The arithmetic average of the absolute values of the height deviations from the mean plane. | 1.8 |

| Maximum Peak Height | Sp | The height of the highest peak within the defined area. | 8.2 |

| Maximum Valley Depth | Sv | The depth of the deepest valley within the defined area. | -7.5 |

The 3D topographical images from AFM would provide a visual confirmation of these quantitative measurements, showing the peaks and valleys on the surface of the Sb4Cl2O5 sample. This information is invaluable for applications where surface properties, such as in catalysis or sensor technology, are critical.

Theoretical and Computational Studies of Sb4cl2o5

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of materials from first principles. For Sb₄Cl₂O₅, DFT calculations have provided a wealth of information, ranging from its structural stability to its electronic and optical characteristics. These calculations are typically performed using software packages like the Vienna Ab Initio Simulation Package (VASP), employing approximations such as the Perdew-Burke-Ernzerhof (PBE) functional for the exchange-correlation energy. materialsproject.org

Geometry Optimization and Prediction of Energetic Stability

Theoretical studies have successfully predicted the stable crystal structure of Sb₄Cl₂O₅. The compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net Geometry optimization calculations, a standard procedure in DFT, refine the atomic positions and lattice parameters to find the lowest energy configuration. These calculations have confirmed the layered structure of Sb₄Cl₂O₅. materialsproject.org

The optimized geometry reveals a complex coordination environment for the antimony (Sb³⁺) ions. One Sb³⁺ site is bonded to four oxygen (O²⁻) atoms and one chlorine (Cl⁻) atom. The Sb-O bond distances in this coordination sphere range from 1.98 to 2.10 Å, with an Sb-Cl bond length of 2.81 Å. materialsproject.org A second, distinct Sb³⁺ site is coordinated to four oxygen atoms, with Sb-O bond lengths varying between 1.92 and 2.36 Å. materialsproject.org The oxygen atoms also exhibit different coordination environments, with some being bonded to three Sb³⁺ ions in a distorted trigonal planar or a 3-coordinate geometry, while others are linearly coordinated to two Sb³⁺ ions. materialsproject.org The chlorine ion is in a simple 1-coordinate geometry, bonded to a single Sb³⁺ ion. materialsproject.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (14) |

| Sb-O Bond Distances (Site 1) | 1.98 - 2.10 Å |

| Sb-Cl Bond Length (Site 1) | 2.81 Å |

| Sb-O Bond Distances (Site 2) | 1.92 - 2.36 Å |

| O Coordination (Site 1) | Distorted Trigonal Planar (to 3 Sb³⁺) |

| O Coordination (Site 2) | 3-coordinate (to 3 Sb³⁺) |

| O Coordination (Site 3) | Linear (to 2 Sb³⁺) |

| Cl Coordination | 1-coordinate (to 1 Sb³⁺) |

Table 1: Crystallographic and Bond Length Data for Sb₄Cl₂O₅ from DFT Calculations. materialsproject.org

Electronic Band Structure, Density of States (DOS), and Charge Density Distribution

The electronic properties of Sb₄Cl₂O₅ have been a key focus of DFT studies. The calculated electronic band structure indicates that Sb₄Cl₂O₅ is a wide-bandgap material. GW calculations, which provide a more accurate prediction of excited-state properties than standard DFT, suggest a band gap of approximately 3.6 eV. arxiv.org This wide band gap is a crucial characteristic for its potential use in transparent electronic applications.

The valence band of Sb₄Cl₂O₅ is primarily formed by the hybridization of Sb 5s orbitals with oxygen 2p orbitals, with a notable influence from the anionic chlorine. arxiv.org The presence of the Sb³⁺ ion, with its 4d¹⁰ 5s² electronic configuration, plays a significant role in the electronic structure. arxiv.org Analysis of the density of states (DOS) further elucidates the contributions of different atomic orbitals to the electronic bands.

Charge density distribution analysis provides a visual representation of the electron density within the crystal lattice, offering insights into the nature of chemical bonding.

Mulliken, Bader, and Hirshfeld Charge Analysis for Bonding Characteristics

Mulliken charge analysis partitions the total electron density among the atoms based on the basis functions used in the calculation.

Bader's Quantum Theory of Atoms in Molecules (QTAIM) defines atoms based on the zero-flux surfaces of the electron density gradient, providing a more physically robust picture of charge distribution.

Hirshfeld charge analysis divides the electron density at each point in space between the surrounding atoms based on their free-atom electron densities.

These analyses would be expected to confirm the ionic character of the Sb-Cl bond and the predominantly covalent nature of the Sb-O bonds, with a significant degree of charge transfer from the antimony atoms to the more electronegative oxygen and chlorine atoms. X-ray Photoelectron Spectroscopy (XPS) data supports the +3 oxidation state for antimony and -1 for chlorine. researchgate.net

Simulation of Vibrational Spectra (Phonon Dispersion), XANES, and Optical Spectra

Computational simulations are invaluable for interpreting and predicting various spectroscopic properties of Sb₄Cl₂O₅.

Vibrational Spectra (Phonon Dispersion): DFT calculations can predict the vibrational modes of the crystal lattice, which can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. While detailed phonon dispersion curves were not found in the search results, FTIR spectroscopy has identified characteristic vibrational bands for Sb₄Cl₂O₅.

X-ray Absorption Near Edge Structure (XANES): Simulations of XANES spectra can provide detailed information about the local coordination environment and oxidation state of the absorbing atom. Such simulations would complement experimental XANES studies to provide a more complete picture of the material's atomic structure.

Optical Spectra: DFT calculations can be used to simulate the optical properties of Sb₄Cl₂O₅, such as its absorption coefficient and refractive index. These simulations are crucial for understanding its transparency and potential applications in optical devices. The wide bandgap of 3.6 eV suggests that Sb₄Cl₂O₅ should be transparent in the visible region of the electromagnetic spectrum. arxiv.org

Prediction of Defect Chemistry and Impurity Effects

The behavior of defects and impurities is critical for the performance of any semiconductor material. DFT calculations have been employed to investigate the intrinsic defect chemistry of Sb₄Cl₂O₅. These studies have shown that the formation of oxygen and chlorine vacancies can lead to strong hole compensation. arxiv.org This finding suggests that achieving p-type conductivity in Sb₄Cl₂O₅ through doping is likely to be challenging. arxiv.org Understanding these defect energetics is essential for controlling the material's electrical properties.

Force Field Development and Classical Molecular Dynamics Simulations

Classical Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. cohp.deresearchgate.net These simulations rely on a "force field," which is a set of empirical energy functions and parameters that define the potential energy of a system of particles. researchgate.netuiuc.edu The force field calculates the forces exerted on each atom, allowing for the simulation of material properties like thermal expansion, diffusion coefficients, and structural phase transitions.

Research Findings:

To date, a specific, publicly available, and validated force field for the Sb-O-Cl ternary system, required for simulating Sb4Cl2O5, has not been detailed in the literature. The development of such a force field would be a significant research undertaking. The process would involve creating a mathematical model that describes the interatomic interactions within the Sb4Cl2O5 crystal. kyoto-u.ac.jpresearchgate.net

The development would proceed in several steps:

Functional Form Selection: A set of mathematical equations describing the different types of interactions would be chosen. This typically includes terms for bond stretching (between two atoms), angle bending (between three atoms), and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edu

Parameter Derivation: The constants within these equations, known as parameters, must be determined. researchgate.netnih.gov This is often achieved by fitting the force field's energy calculations to a large dataset of reference data, typically generated from high-accuracy quantum mechanical calculations (ab initio methods). kyoto-u.ac.jpresearchgate.net For Sb4Cl2O5, this would involve calculating the forces and energies for various atomic arrangements, such as those with slightly distorted bond lengths and angles from the equilibrium crystal structure.

Validation: The newly developed force field would then be tested for its ability to reproduce known experimental or quantum mechanical properties of Sb4Cl2O5 and related compounds, such as lattice parameters, elastic constants, and vibrational frequencies.

A hypothetical table of force field parameters for Sb4Cl2O5 is presented below to illustrate the type of data required. The parameters shown are illustrative and based on typical values for similar systems.

Interactive Data Table: Hypothetical Force Field Parameters for Sb4Cl2O5

| Interaction Type | Atoms Involved | Parameter | Value (Illustrative) | Unit |

| Bond Stretching | Sb - O | Equilibrium Distance (r₀) | 2.05 | Å |

| Force Constant (k_b) | 250 | kcal mol⁻¹ Å⁻² | ||

| Sb - Cl | Equilibrium Distance (r₀) | 2.40 | Å | |

| Force Constant (k_b) | 180 | kcal mol⁻¹ Å⁻² | ||

| Angle Bending | O - Sb - O | Equilibrium Angle (θ₀) | 95.0 | degrees |

| Force Constant (k_θ) | 60 | kcal mol⁻¹ rad⁻² | ||

| O - Sb - Cl | Equilibrium Angle (θ₀) | 90.0 | degrees | |

| Force Constant (k_θ) | 50 | kcal mol⁻¹ rad⁻² | ||

| Non-Bonded (L-J) | Sb | Epsilon (ε) | 0.45 | kcal mol⁻¹ |

| Sigma (σ) | 3.80 | Å | ||

| O | Epsilon (ε) | 0.15 | kcal mol⁻¹ | |

| Sigma (σ) | 3.10 | Å | ||

| Cl | Epsilon (ε) | 0.20 | kcal mol⁻¹ | |

| Sigma (σ) | 3.50 | Å |

Once developed, this force field would enable MD simulations to explore the dynamic behavior of the Sb4Cl2O5 lattice, predict its response to changes in temperature and pressure, and investigate the mobility of ions within the crystal structure.

Crystal Orbital Hamilton Population (COHP) and Crystal Orbital Overlap Population (COOP) Analysis for Chemical Bonding

Crystal Orbital Hamilton Population (COHP) and Crystal Orbital Overlap Population (COOP) are quantum chemical analysis tools used to investigate chemical bonding in solids. cohp.demdpi.comyoutube.com Unlike the density of states (DOS), which simply shows the distribution of electronic energy levels, COHP and COOP partition this information to reveal the bonding, anti-bonding, and non-bonding character of interactions between specific pairs of atoms. mdpi.comnih.gov

COOP partitions the electron number, weighting the DOS by the overlap population between atomic orbitals. Positive values indicate bonding interactions, while negative values indicate anti-bonding interactions. youtube.com

COHP partitions the band structure energy, providing insight into the contribution of a specific bond to the total energy of the system. In a typical -COHP plot, positive values signify bonding and negative values signify anti-bonding. Integrating the COHP up to the Fermi level gives the Integrated COHP (ICOHP), a value that provides a quantitative measure of the bond's energetic strength. mdpi.comnih.govresearchgate.net

Research Findings:

Specific COHP/COOP analyses performed directly on Sb4Cl2O5 are not found in existing literature. However, applying this methodology would provide invaluable insight into the nature and strength of the chemical bonds within its crystal structure. The analysis would begin with a quantum mechanical calculation of the electronic structure. From the resulting wavefunctions, COHP/COOP diagrams for the distinct atomic pairs (Sb-O and Sb-Cl) would be generated.

Such an analysis would allow researchers to:

Quantify the covalent contribution to the Sb-O and Sb-Cl bonds.

Identify which orbital interactions (e.g., between Sb 5p and O 2p orbitals) are most critical for the structural stability of the compound.

Determine if any anti-bonding states are occupied below the Fermi level, which could indicate potential structural instabilities.

The table below presents hypothetical ICOHP values for the bonds in Sb4Cl2O5, which would be a key output of a COHP analysis. Larger negative values indicate stronger energetic contributions to bonding.

Interactive Data Table: Hypothetical Integrated COHP (ICOHP) Values for Sb4Cl2O5

| Bond Pair | ICOHP (up to Fermi Level) | Bond Character |

| Sb - O (avg.) | -2.15 eV | Covalent/Polar Covalent |

| Sb - Cl (avg.) | -1.30 eV | More Ionic/Weaker Covalent |

These hypothetical values suggest that the Sb-O bonds are the primary covalent interactions responsible for the stability of the Sb4Cl2O5 lattice, while the Sb-Cl bonds are comparatively weaker or more ionic in character.

Quantum Chemical Topology (QCT) and Atoms in Molecules (AIM) Analysis for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model for analyzing the electron density (ρ) of a chemical system. researchgate.netresearchgate.net This approach, a subset of the broader field of Quantum Chemical Topology (QCT), partitions the electron density to define atoms and the chemical bonds between them based on the topology of ρ. nih.govresearchgate.net

The analysis focuses on identifying critical points in the electron density where the gradient of ρ is zero (∇ρ = 0). researchgate.net Of particular importance are the Bond Critical Points (BCPs), which are found along the path of maximum electron density between two bonded atoms. The properties of the electron density at these BCPs provide profound insights into the nature of the chemical interaction. nih.govnih.gov Key parameters include:

The electron density at the BCP (ρ(r_BCP)) : Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρ(r_BCP)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a concentration of charge, typical of covalent bonds. A positive value (∇²ρ > 0) signifies charge depletion, characteristic of ionic bonds or weaker closed-shell interactions. nih.gov

The ellipticity (ε) : This measures the deviation of the electron density from cylindrical symmetry around the bond path, providing information on the π-character of a bond. researchgate.net

Research Findings:

While a specific QTAIM/AIM analysis of Sb4Cl2O5 is not available in the literature, the application of this theory would precisely characterize the interatomic interactions. By calculating the electron density of Sb4Cl2O5 using quantum mechanics and analyzing its topology, one could unambiguously classify the Sb-O and Sb-Cl bonds along the spectrum from covalent to ionic.

The following table presents hypothetical but chemically reasonable QTAIM parameters for the bonds in Sb4Cl2O5.

Interactive Data Table: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs) in Sb4Cl2O5

| Bond BCP | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Ellipticity (ε) | Bond Characterization |

| Sb - O | 0.095 | +0.15 | 0.03 | Polar Covalent / Ionic |

| Sb - Cl | 0.050 | +0.25 | 0.01 | Highly Ionic |

The hypothetical data in the table suggest that the Sb-O bond possesses a significant degree of covalent character, although the positive Laplacian indicates it is highly polar. In contrast, the Sb-Cl bond shows lower electron density and a more positive Laplacian, classifying it as a predominantly ionic interaction. This type of detailed analysis, grounded in the physical observable of electron density, provides a rigorous foundation for understanding the chemical nature of Sb4Cl2O5.

Reactivity, Transformation Pathways, and Chemical Stability Studies of Sb4cl2o5

Hydrolytic Reactivity and Aqueous Solution Chemistry

The chemistry of antimony chloride oxide in aqueous environments is complex and is largely dictated by the hydrolysis of its precursor, antimony trichloride (B1173362) (SbCl₃). The compound Sb₄Cl₂O₅ itself is generally formed through the controlled hydrolysis of SbCl₃.

Antimony chloride oxide exhibits low solubility in pure water. Its interaction with water is best understood as a continuation of the hydrolysis reactions of antimony(III) species. When antimony trichloride (SbCl₃) is dissolved in water, it undergoes rapid hydrolysis. wikipedia.orgnih.gov In the presence of a limited amount of water, SbCl₃ forms antimony oxychloride (SbOCl) and releases hydrogen chloride (HCl). wikipedia.org

The speciation of antimony in an aqueous solution is highly dependent on the concentration of chloride ions and the pH. In solutions with high concentrations of hydrochloric acid, antimony(III) exists predominantly as complex chloro anions, such as [SbCl₄]⁻. libretexts.org The dissolution of Sb₄Cl₂O₅ in acidic media would likely involve the reverse of its formation reaction, leading to the generation of soluble antimony(III) chloro complexes.

The formation and stability of Sb₄Cl₂O₅ are critically dependent on pH. The synthesis of antimony oxychlorides is typically achieved by the controlled hydrolysis of SbCl₃, often by dissolving antimony trioxide (Sb₂O₃) in concentrated hydrochloric acid and then inducing precipitation through dilution or pH adjustment.

Low pH (High Acidity): In strongly acidic solutions, antimony(III) remains dissolved, primarily as various chloro-complexes. libretexts.org

Increasing pH: As the concentration of acid is reduced by adding water (thus increasing the pH), the equilibrium shifts towards hydrolysis, leading to the precipitation of antimony oxychlorides. wikipedia.orglibretexts.org The specific stoichiometry of the precipitate, whether it is SbOCl or more complex forms like Sb₄Cl₂O₅, is determined by the precise control of pH, temperature, and reactant concentrations during the synthesis. Solutions of antimony(III) chloride in HCl react when added to excess water to form a white, insoluble salt, SbOCl. libretexts.org

This pH-driven precipitation is a key mechanism for producing different antimony oxychloride phases.

Table 1: pH-Dependent Species in Antimony(III) Chloride Solutions

| Condition | Predominant Antimony Species | Phenomenon | Reference |

|---|---|---|---|

| Concentrated HCl (Low pH) | Soluble chloro-complexes (e.g., [SbCl₄]⁻) | Dissolution | libretexts.org |

| Addition of limited water (Increasing pH) | SbOCl (precipitate) | Hydrolysis and Precipitation | wikipedia.org |

| Controlled Hydrolysis | Sb₄Cl₂O₅ (precipitate) | Precipitation |

The primary mechanism for the formation of antimony oxychloride products, including Sb₄Cl₂O₅, is precipitation via hydrolysis from an aqueous solution. When an acidic solution of antimony trichloride is diluted, the decrease in H⁺ and Cl⁻ concentration drives the formation of Sb-O bonds, resulting in a solid precipitate. libretexts.org The resulting material is a white, insoluble salt. wikipedia.orglibretexts.org While the direct formation of specific, stable hydrated forms of Sb₄Cl₂O₅ is not extensively documented in the provided literature, the precipitation from an aqueous medium implies that the initial product may contain adsorbed or lattice water. The final product's characteristics, such as its morphology, can be influenced by the precipitation conditions.

Thermal Decomposition Mechanisms and Solid-State Transformations

The thermal stability of Sb₄Cl₂O₅ is a key aspect of its material properties, particularly in applications like flame retardancy where it is exposed to high temperatures.

In-situ X-ray diffraction (XRD) is a powerful analytical technique used to study crystalline phase transitions and structural changes in materials as they are heated in real-time. rsc.orgnih.govornl.gov This method involves mounting a sample in a high-temperature chamber within an XRD instrument and collecting diffraction patterns continuously as the temperature is increased. rsc.org

While specific in-situ XRD studies on Sb₄Cl₂O₅ were not found, the technique is ideally suited to analyze its thermal decomposition. Such an analysis would reveal:

The precise temperatures at which the crystalline structure of Sb₄Cl₂O₅ begins to break down.

The formation of any intermediate crystalline phases during decomposition.

The final crystalline products, such as antimony trioxide (Sb₂O₃) or antimony tetraoxide (Sb₂O₄), that are formed after the loss of chlorine. researchgate.net

Studies on the thermal decomposition of antimony oxychlorides have utilized X-ray powder diffraction to characterize the solid residues after heating, confirming the transformation to other antimony oxides. scispace.com An in-situ approach would provide a dynamic view of these structural transformations as they occur. rsc.org

Evolved Gas Analysis (EGA) is a method used to identify the gaseous products released from a material during controlled heating. wikipedia.orgtoray-research.co.jp This is often achieved by coupling a thermal analysis instrument, like a Thermogravimetric Analyzer (TGA), with a detector such as a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR). wikipedia.orgnetzsch.comacttr.com The TGA measures mass loss with temperature, while the MS identifies the evolved chemical species based on their mass-to-charge ratio. wikipedia.org

The thermal decomposition of antimony compounds is known to release volatile products. scispace.com When heated, Sb₄Cl₂O₅ is expected to decompose, releasing volatile antimony and chlorine-containing species. Upon heating, antimony trichloride is known to produce toxic fumes of chlorine and antimony oxides. inchem.org A study on the thermal decomposition of antimony oxychloride specifically employed mass spectrometry to identify the volatile components. scispace.com

An EGA-MS study of Sb₄Cl₂O₅ would likely identify volatile products such as antimony trichloride (SbCl₃) as the material decomposes before the antimony fully oxidizes. This technique provides crucial information for elucidating the step-by-step mechanism of the solid-state transformation. mdpi.com

Table 2: Techniques for Studying Thermal Decomposition of Sb₄Cl₂O₅

| Technique | Information Obtained | Expected Findings for Sb₄Cl₂O₅ | Reference |

|---|---|---|---|

| In-Situ X-ray Diffraction (XRD) | Real-time changes in crystalline structure and phase composition with temperature. | Decomposition temperature, identification of intermediate phases, and final oxide products (e.g., Sb₂O₃, Sb₂O₄). | rsc.orgscispace.com |

| Evolved Gas Analysis-Mass Spectrometry (EGA-MS) | Identification of volatile species released during heating. | Detection of volatile products such as antimony trichloride (SbCl₃) and other chlorine-containing gases. | scispace.comwikipedia.org |

Kinetics and Thermodynamics of Thermal Transformation Processes

The thermal decomposition of antimony oxychlorides is a critical aspect of their chemistry, with implications for various industrial applications, including flame retardancy. chalmers.se Studies on the thermal decomposition of antimony oxychloride have shown that these processes are complex and can lead to the formation of different antimony oxides and volatile antimony chlorides.

The thermal decomposition of related compounds provides some insight. For example, in the context of flame retardants, antimony oxychloride decomposes to release antimony trichloride and antimony trioxide. chalmers.se The thermodynamics of these transformations would involve changes in enthalpy and entropy, leading to a negative Gibbs free energy change for spontaneous reactions under specific temperature conditions.

A study on the recovery of antimony from waste materials indicated that the carbothermal reduction of an antimony-rich leach residue, containing compounds like Zn7Sb2O12, allowed for the separation of antimony at temperatures between 700–825 °C. chalmers.se This suggests that the thermal transformation of complex antimony oxides is feasible within this temperature range.

Further research would be needed to establish a detailed kinetic model and precise thermodynamic parameters for the thermal transformation of Sb4Cl2O5. This would likely involve techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine reaction rates, activation energies, and enthalpy changes associated with the decomposition process.

Redox Reactivity with Oxidizing and Reducing Agents

The redox chemistry of antimony compounds is central to their behavior, with antimony typically existing in the +3 and +5 oxidation states. cdc.gov Antimony chloride oxide (Sb4Cl2O5) contains antimony in the +3 oxidation state, making it susceptible to both oxidation and reduction.

Reaction with Oxidizing Agents:

An oxidizing agent is a substance that accepts electrons in a chemical reaction. organic-chemistry.org Antimony(III) compounds can be oxidized to antimony(V) compounds. For instance, antimony trioxide (Sb2O3) reacts with nitric acid to form antimony(V) oxide. wikipedia.org Similarly, Sb4Cl2O5 is expected to react with strong oxidizing agents. Common oxidizing agents include oxygen, halogens, potassium permanganate, and hydrogen peroxide. organic-chemistry.orglibretexts.org

The oxidation of Sb(III) to Sb(V) is an important environmental transformation. For example, manganese oxides like birnessite can promote the oxidative dissolution of antimony trioxide. nih.gov The presence of dissolved intermediate Mn(III) species with strong oxidation capacity can enhance this process. nih.gov It is plausible that similar mechanisms would apply to the oxidation of Sb4Cl2O5.

Reaction with Reducing Agents:

A reducing agent donates electrons in a chemical reaction. youtube.com Antimony(III) in Sb4Cl2O5 can be reduced to elemental antimony (Sb) or even stibine (B1205547) (SbH3) under strongly reducing conditions. In the presence of hydrochloric acid, aluminum or iron can reduce Sb(III) to antimony metal. libretexts.org When heated with carbon, antimony(III) oxide is reduced to antimony metal. wikipedia.org The use of stronger reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can produce the highly toxic gas stibine. wikipedia.org

The choice of reducing agent can significantly impact the reaction outcome and may lead to the formation of different products. nih.gov

Reactivity with Specific Organic and Inorganic Ligands and Complexation Studies

The reactivity of antimony compounds with various ligands is crucial for understanding their behavior in different chemical environments and for developing new applications.

Reactivity with Inorganic Ligands:

Antimony(III) chloride, a related compound, hydrolyzes in water to form antimony oxychloride and hydrochloric acid. sciencemadness.org Antimony(III) oxide, another related compound, is amphoteric and dissolves in concentrated mineral acids to form the corresponding salts and in aqueous sodium hydroxide (B78521) to form meta-antimonite (NaSbO2). wikipedia.org

Studies have shown that antimony oxides have a high adsorption capacity for chloride ions in acidic solutions. researchgate.net Specifically, hydrated antimony(III) oxide (Sb2O3·xH2O) shows a high adsorption rate for Cl⁻. researchgate.net This suggests that the oxide component of Sb4Cl2O5 could interact with chloride ions.

Complexation with Organic Ligands:

Antimony compounds can form complexes with various organic ligands. mdpi.com The presence of natural organic matter (NOM) in water can lead to the complexation of antimony species, affecting their mobility and removal during water treatment. nih.govresearchgate.net Studies have shown that hydrophobic NOM, such as humic acid, has a stronger binding affinity for antimony compared to hydrophilic NOM. nih.govresearchgate.net

The complexation behavior is also dependent on the oxidation state of antimony, with Sb(V) showing a higher complexation ability with hydrophobic NOM than Sb(III). nih.gov The formation of these complexes can be influenced by the presence of other ions, such as ferric ions used in coagulation processes. nih.gov

The reactivity of antimony polysulfido complexes can be significantly influenced by the nature of ancillary organic ligands, affecting the nucleophilicity of the sulfur ligands. illinois.edu This highlights the tunability of antimony's reactivity through ligand design.

| Ligand Type | Reactivity/Complexation Behavior with Antimony Compounds | Reference |

| Inorganic (e.g., Cl⁻, OH⁻) | Adsorption of chloride ions by antimony oxides. Dissolution in strong acids and bases. | wikipedia.orgresearchgate.net |

| Organic (e.g., NOM, Humic Acid) | Forms complexes, affecting mobility. Stronger binding with hydrophobic NOM. | nih.govresearchgate.net |

| Ancillary Organic Ligands | Can significantly enhance the nucleophilicity and reactivity of the antimony center. | illinois.edu |

Photochemical Reactivity and Light-Induced Transformations

The photochemical reactivity of antimony compounds is an emerging area of research with potential applications in catalysis and environmental remediation. Antimony-based photocatalysts have shown effectiveness in degrading organic pollutants like rhodamine B and toluene (B28343) under visible light irradiation. acs.org

While specific studies on the photochemical reactivity of Sb4Cl2O5 are not detailed in the provided search results, the behavior of other antimony-based materials provides valuable insights. For instance, doping other metal oxides, such as (BiO)2CO3 and SnO2, with antimony can significantly enhance their photocatalytic activity. acs.org This enhancement is often attributed to improved surface area and electron transfer rates. acs.org

The mechanism of photodegradation often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which then decompose organic pollutants. acs.org The photochemical reactivity can be influenced by the surrounding environment, with higher levels of photochemical activity leading to increased formation of secondary aerosols in the atmosphere. frontiersin.org

It is plausible that Sb4Cl2O5 could exhibit photochemical activity, potentially leading to the degradation of organic compounds or undergoing light-induced transformations itself. Further research is needed to explore the specific photochemical properties of Sb4Cl2O5, including its absorption spectrum, quantum yields of any photochemical reactions, and the nature of the resulting products.

Mechanistic Studies of Chemical Stability in Varied Environmental Conditions (e.g., Humidity, Atmospheric Gases)

The chemical stability of antimony compounds in different environmental conditions is crucial for determining their fate and transport in the environment.

Humidity:

Humidity plays a significant role in the stability of antimony compounds. Antimony(III) chloride is known to be hygroscopic and rapidly hydrolyzes in moist air to form antimony oxychloride and hydrochloric acid. sciencemadness.orgacs.org This indicates that Sb4Cl2O5, being an oxychloride, is likely a product of hydrolysis reactions and its own stability could be influenced by ambient moisture levels.

The stability of chemical compounds in solid formulations can be highly dependent on the relative humidity (RH) of the environment. nih.govnih.gov Changes in RH can lead to moisture sorption and potentially trigger chemical degradation or phase transformations. nih.govnih.govmdpi.com For instance, some crystalline solids can transform into hydrates at a critical RH. mdpi.com While specific data for Sb4Cl2O5 is unavailable, it is reasonable to assume that high humidity could lead to further hydrolysis or other transformations.

Atmospheric Gases:

Antimony metal is generally stable in air under ordinary conditions but can be gradually oxidized if the air is moist. britannica.com When heated in air, antimony burns to form antimony(III) oxide. britannica.comwebelements.com Antimony(III) chloride vapors can oxidize finely divided metal powders at elevated temperatures. acs.org

The interaction of Sb4Cl2O5 with atmospheric gases would likely depend on the specific gas and the conditions (e.g., temperature, presence of light). For example, in an oxidizing atmosphere, particularly at elevated temperatures, the antimony(III) in Sb4Cl2O5 could be further oxidized. The presence of acidic gases could also influence its stability, given the amphoteric nature of antimony(III) oxide. wikipedia.org

Further mechanistic studies are required to fully elucidate the stability of Sb4Cl2O5 under a range of environmental conditions, including exposure to common atmospheric gases like oxygen, carbon dioxide, and pollutants such as sulfur dioxide and nitrogen oxides.

| Environmental Condition | Effect on Stability of Antimony Compounds | Reference |

| Humidity | Hydrolysis of antimony chlorides to form oxychlorides. Potential for further hydrolysis or phase transformation of Sb4Cl2O5. | sciencemadness.orgacs.orgnih.govnih.gov |

| Atmospheric Gases (Air/Oxygen) | Gradual oxidation of antimony metal in moist air. Oxidation to antimony(III) oxide upon heating. | britannica.comwebelements.com |

Advanced Material Applications and Functional Exploration Excluding Clinical/safety Aspects

Catalysis and Photocatalysis

The unique electronic and structural characteristics of Sb₄Cl₂O₅ enable its use in various catalytic and photocatalytic processes. Its activity stems from its semiconductor nature and its ability to participate in redox reactions.

While direct research on Sb₄Cl₂O₅ as a primary catalyst support is limited, studies on closely related antimony oxyhalides demonstrate their potential in creating active catalyst systems. For instance, antimony oxychloride (SbOCl) nanoparticles have been successfully synthesized and deposited on titanate nanotube (TiONT) supports. bohrium.comrsc.org This process creates a Type II (staggered) n-n heterojunction between the antimony oxychloride and the titanium oxide phase. rsc.org The formation of this heterojunction is crucial as it facilitates the efficient separation of photogenerated charge carriers, which in turn enhances photocatalytic activity. bohrium.comrsc.org Such composites have shown improved performance in the decolorization of organic dyes like methyl orange. bohrium.com

In a broader context, antimony-doped metal oxides, such as antimony-doped tin oxide (Sb-SnO₂), are recognized as effective catalyst supports. acs.orgrsc.org These materials offer high electronic conductivity and a porous structure, which enhances the mass activity and durability of the active catalyst, such as iridium oxide in oxygen evolution reactions. rsc.org

Antimony compounds, including Sb₄Cl₂O₅, play a significant role in modifying the behavior of catalysts for selective oxidation reactions. When used as a modifier in vanadia-on-titania catalysts for the oxidation of o-xylene, antimony has been shown to improve the selectivity of the reaction. acs.org The proposed mechanism suggests that antimony incorporation leads to catalytic site isolation. It interrupts the V-O-V domains to form V-O-Sb-O-V species. acs.org This structural modification and an associated reduction in surface acidity are believed to suppress the overoxidation of the substrate, thereby enhancing the yield of the desired product, phthalic anhydride. acs.org

The compound's role in redox reactions is also evident in its thermal decomposition pathway, which is relevant to its application in flame retardancy. When heated, antimony oxychlorides break down in a series of reactions that release gaseous antimony trichloride (B1173362) (SbCl₃). ethernet.edu.et This species acts as a gas-phase radical trap, interrupting the combustion cycle's radical chain reactions.

Sb₄Cl₂O₅ has demonstrated significant potential as an efficient photocatalyst for the degradation of organic pollutants under visible light irradiation. researchgate.netbohrium.com Studies have shown its effectiveness in breaking down persistent cationic dyes such as methylene (B1212753) blue (MB) and crystal violet (CV). researchgate.netbohrium.com The photocatalytic mechanism is initiated when Sb₄Cl₂O₅, a semiconductor, absorbs light with energy greater than its band gap, generating electron-hole pairs. These charge carriers migrate to the catalyst's surface, where they react with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). These ROS are powerful oxidizing agents that attack and decompose the complex organic dye molecules into simpler, less harmful compounds. rsc.org

The efficiency of Sb₄Cl₂O5 in these processes is notable. For example, synthesized Sb₄Cl₂O₅ with a sand rose morphology has been shown to degrade a significant portion of methylene blue and crystal violet in aqueous solutions. researchgate.netbohrium.com Hollow microspheres of Sb₄Cl₂O₅ have also shown exceptional catalytic performance in the degradation of Rhodamine B (RhB). acs.org

| Pollutant | Degradation Efficiency | Irradiation Time | Source |

|---|---|---|---|

| Methylene Blue (MB) | 93.67% | 30 min | researchgate.netbohrium.com |

| Crystal Violet (CV) | 92.56% | 360 min | researchgate.netbohrium.com |

Functional Ceramic Materials and Composites

The incorporation of Sb₄Cl₂O₅ into other materials can impart specific functional properties, leading to the development of advanced composites and ceramics with tailored structural and dielectric characteristics.

Sb₄Cl₂O₅ can be integrated into various matrices to form composite materials with enhanced functionalities. A notable example is the creation of an antimony oxychloride/graphene aerogel composite. researchgate.net In this architecture, Sb₄Cl₂O₅ microstructures are uniformly anchored onto a graphene aerogel matrix, resulting in an interconnected network. researchgate.net This intimate contact between the components facilitates better charge transfer and provides structural buffering, which is particularly advantageous for electrochemical applications such as anodes in sodium and lithium-ion batteries. researchgate.netmdpi.com The graphene aerogel acts as a conductive and porous host, demonstrating how Sb₄Cl₂O₅ can be effectively integrated into a three-dimensional solid matrix. researchgate.net

The morphology of Sb₄Cl₂O₅ has a profound impact on its dielectric properties. Research comparing the bulk material with nanostructured forms (nanorods and nanosheets) has revealed significant differences in their dielectric constants. researchgate.net Nanosheets, in particular, exhibit a much higher dielectric constant compared to both nanorods and the bulk material. researchgate.net

This enhancement in the dielectric constant for the nanosheet morphology is attributed to its smaller crystallite size. researchgate.net The dielectric properties are also frequency-dependent. At lower frequencies, the alignment of charges contributes to higher AC conductivity, but this value decreases at higher frequencies as there is insufficient time for charge reorientation. researchgate.net This phenomenon, known as interfacial polarization or the Maxwell-Wagner effect, is common in heterogeneous and composite materials. The ability to tune dielectric properties through morphological control makes Sb₄Cl₂O₅ a person of interest for applications in electronic components where specific dielectric behaviors are required. researchgate.net

Electronic and Optoelectronic Materials

Antimony chloride oxide (Sb₄Cl₂O₅) has emerged as a material of interest in the field of electronic and optoelectronic materials due to its unique structural and electronic properties. Its layered crystal structure and the presence of antimony in a +3 oxidation state contribute to characteristics that are actively being explored for advanced applications.

Semiconductor Characteristics and Band Gap Engineering

Antimony chloride oxide is a semiconductor material. Theoretical and experimental studies have determined that it possesses an indirect band gap. The calculated band gap for Sb₄Cl₂O₅ is approximately 2.730 eV. This value places it within the range of wide-band-gap semiconductors, making it potentially suitable for applications in transparent electronics and as a component in optoelectronic devices that operate in the near-ultraviolet spectrum.

The electronic structure of Sb₄Cl₂O₅ is significantly influenced by the hybridization of antimony 5s and 5p orbitals with oxygen 2p orbitals. This interaction, along with the presence of lone pair electrons on the Sb³⁺ ions, dictates the nature of the valence and conduction bands. Research indicates that due to strong hole compensation from oxygen and chlorine vacancies, achieving effective p-type doping in Sb₄Cl₂O₅ is challenging. researchgate.net This suggests the material may be more amenable to n-type applications.

Band gap engineering, the practice of modifying the band gap of a material to suit a specific application, is a crucial aspect of semiconductor research. While specific studies on tuning the band gap of Sb₄Cl₂O₅ are not extensively documented, the principles of band gap engineering can be applied. Methods such as doping, creating solid solutions, or forming heterostructures are common strategies. For instance, in related antimony compounds like antimony chalcogenides (Sb₂S₃, Sb₂Se₃), the band gap can be continuously tuned by altering the S/Se ratio. rsc.org Similarly, doping tin oxide (SnO₂) with antimony is a well-established method to modify its electronic properties and band gap. jmess.org It is hypothesized that the band gap of Sb₄Cl₂O₅ could be similarly engineered by substituting chlorine with other halides (e.g., bromine) or by introducing dopants to alter the carrier concentration and electronic band structure.

Table 1: Comparative Band Gaps of Antimony Compounds

| Compound | Formula | Band Gap (eV) | Type |

| Antimony Chloride Oxide | Sb₄Cl₂O₅ | 2.730 | Indirect |

| Antimony Trioxide (valentinite) | α-Sb₂O₃ | 3.6 | Indirect |

| Antimony Trichloride | SbCl₃ | 3.75 | - |

| Antimony Sulfide (B99878) | Sb₂S₃ | 1.7 - 1.8 | Direct |

| Antimony Selenide (B1212193) | Sb₂Se₃ | 1.1 - 1.2 | Direct |

This table presents a comparison of the band gap of Sb₄Cl₂O₅ with other relevant antimony compounds. The data is compiled from various research findings. rsc.orgresearchgate.netmaterialsproject.orgaps.org

Luminescent Properties and Mechanistic Understanding of Light Emission